molecular formula C23H18ClN3OS B418666 N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide CAS No. 332914-46-2

N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide

Katalognummer: B418666
CAS-Nummer: 332914-46-2
Molekulargewicht: 419.9g/mol
InChI-Schlüssel: IMWREHPEZAEZDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Eigenschaften

CAS-Nummer

332914-46-2

Molekularformel

C23H18ClN3OS

Molekulargewicht

419.9g/mol

IUPAC-Name

N-(3-chloro-2-methylphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C23H18ClN3OS/c1-15-18(24)11-7-13-19(15)25-21(28)14-29-23-17-10-5-6-12-20(17)26-22(27-23)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,28)

InChI-Schlüssel

IMWREHPEZAEZDA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Kanonische SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Sulfanyl Group: The quinazoline core can be further functionalized by introducing a sulfanyl group using thiol reagents under suitable conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate with 3-chloro-2-methyl-phenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide: can be compared with other quinazoline derivatives such as:

Uniqueness

The uniqueness of N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.